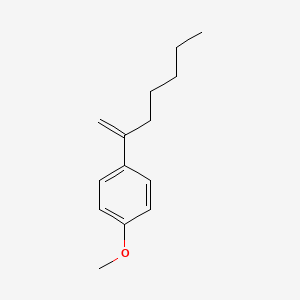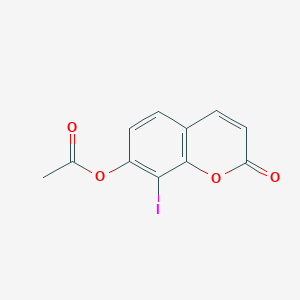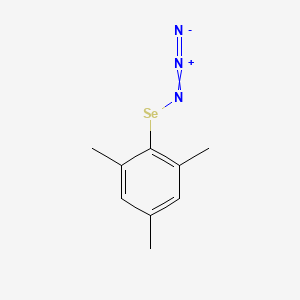
2-Azidoselanyl-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidoselanyl-1,3,5-trimethylbenzene is an organoselenium compound characterized by the presence of an azido group attached to a selenium atom, which is further bonded to a 1,3,5-trimethylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azidoselanyl-1,3,5-trimethylbenzene typically involves the following steps:
Selenation of 1,3,5-trimethylbenzene: The initial step involves the introduction of a selenium atom into the 1,3,5-trimethylbenzene ring. This can be achieved through electrophilic aromatic substitution using selenium dioxide (SeO₂) or other selenium reagents under controlled conditions.
Azidation: The selenated intermediate is then treated with sodium azide (NaN₃) to introduce the azido group. This reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azidoselanyl-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. This is often achieved using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetonitrile, room temperature to reflux.
Reduction: LiAlH₄, ether solvents, low temperatures; catalytic hydrogenation, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, organic solvents, mild to moderate temperatures.
Major Products
Oxidation: Selenoxide, selenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azidoselanyl-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Materials Science:
Medicinal Chemistry: Organoselenium compounds, including this compound, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.
Biological Studies: The compound can be used as a probe to study selenium’s role in biological systems and its interaction with biomolecules.
Mécanisme D'action
The mechanism of action of 2-azidoselanyl-1,3,5-trimethylbenzene depends on its chemical reactivity and the specific context of its use. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. Molecular targets and pathways involved include:
Redox Pathways: Selenium’s ability to undergo redox cycling can modulate oxidative stress in biological systems.
Click Chemistry: The azido group can react with alkynes to form triazoles, which are useful in bioconjugation and drug development.
Comparaison Avec Des Composés Similaires
2-Azidoselanyl-1,3,5-trimethylbenzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine, known for its nutritional and therapeutic properties.
Diphenyl diselenide: A common organoselenium compound used in organic synthesis and as an antioxidant.
Uniqueness
The uniqueness of this compound lies in its combination of an azido group and a selenium atom attached to a trimethylbenzene ring
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Propriétés
Numéro CAS |
111122-78-2 |
|---|---|
Formule moléculaire |
C9H11N3Se |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2-azidoselanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3Se/c1-6-4-7(2)9(8(3)5-6)13-12-11-10/h4-5H,1-3H3 |
Clé InChI |
ZQDBTVZGSINVRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Se]N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


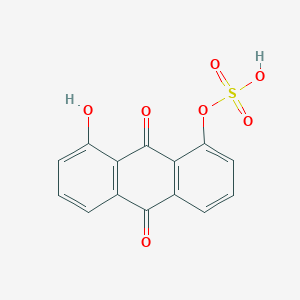
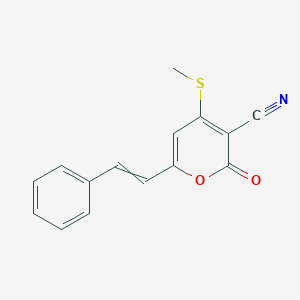
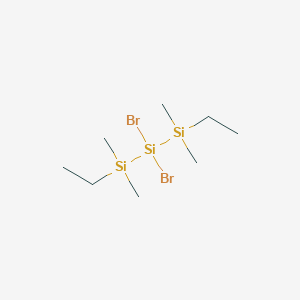
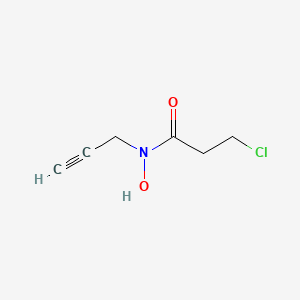
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
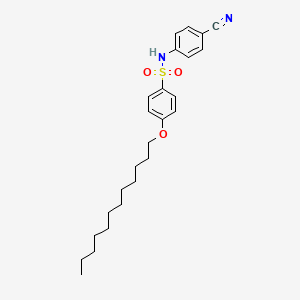
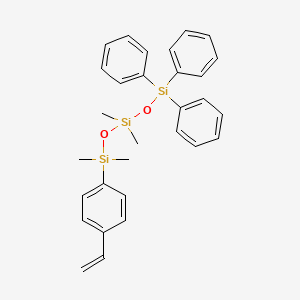

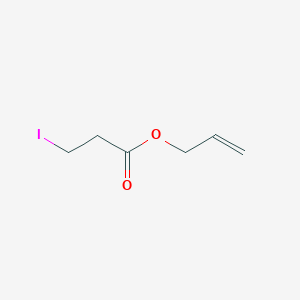

![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
